USP7/USP47 inhibitor

Descripción

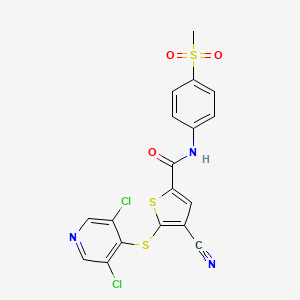

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDJFFQZIISQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of USP7/USP47 Dual Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of USP7 and USP47 in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Deubiquitinating enzymes (DUBs) are key players in this system, reversing the process of ubiquitination to rescue proteins from degradation or modulate their activity.[2] Among the nearly 100 DUBs identified, Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47) have emerged as significant therapeutic targets.[1][3][4]

USP7 and USP47 are cysteine proteases belonging to the largest family of DUBs.[2] They share a high degree of homology, particularly within their catalytic domains (48.4% similarity), which explains why many small molecule inhibitors exhibit dual activity.[3][4][5] Despite their structural similarities, they regulate a distinct, yet sometimes overlapping, set of substrates, positioning them at the crossroads of multiple critical signaling pathways.[6] This dual involvement in pro-survival and oncogenic pathways makes their simultaneous inhibition a compelling anti-cancer strategy.[3][4][6]

Signaling Pathways and Substrates

Dual inhibition of USP7 and USP47 leverages the unique and overlapping roles of each enzyme to create a multi-pronged attack on cancer cell survival and proliferation.

USP7: A Master Regulator of the p53 Pathway and DNA Damage Response

USP7 is a crucial regulator of key proteins involved in cell cycle control, DNA damage repair (DDR), and epigenetic modulation.[1][2][7][8]

-

The p53-MDM2 Axis: Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[6][9][10] This action keeps p53 levels low. In response to cellular stress, this balance can shift, with USP7 stabilizing p53 to promote apoptosis.[8][9][10] Inhibition of USP7 blocks the stabilization of MDM2, leading to MDM2's self-ubiquitination and degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, triggering cell cycle arrest and apoptosis in cancer cells.[6][10]

-

DNA Damage Response (DDR): USP7 plays a vital role in DDR by stabilizing numerous proteins essential for DNA repair, including RNF168, Claspin, and proteins involved in nucleotide excision repair (NER).[2][6][8]

-

Epigenetic Regulation: USP7 stabilizes proteins that maintain epigenetic modifications, such as DNMT1 and components of the Polycomb Repressive Complexes (PRC1 and PRC2), thereby influencing gene expression.[2]

-

Other Key Pathways: USP7 also modulates the Wnt/β-catenin and NF-κB signaling pathways by deubiquitinating key components like Axin, β-catenin, and factors upstream of NF-κB.[7][8][9]

USP47: A Key Modulator of DNA Repair, EMT, and Inflammatory Signaling

USP47, while less studied than its homolog, is critically involved in processes central to cancer progression and metastasis.[3][4]

-

Base Excision Repair (BER): USP47 regulates DNA BER by deubiquitinating and stabilizing DNA Polymerase β (Polβ).[6][11] Elevated Polβ levels are associated with resistance to genotoxic agents. Inhibition of USP47 leads to reduced Polβ levels, defective BER, and increased sensitivity of cancer cells to chemotherapy.[6]

-

Epithelial-Mesenchymal Transition (EMT): USP47 promotes EMT, a process crucial for metastasis, by deubiquitinating and stabilizing transcription factors like Snail and SATB1.[3][4]

-

Hippo Signaling: USP47 deubiquitinates and stabilizes Yes-associated protein (YAP), a key effector of the Hippo pathway, which is frequently overexpressed in cancers like colorectal cancer (CRC).[3][4]

-

Inflammasome Activation: Both USP7 and USP47 have been shown to regulate the activation of the NLRP3 inflammasome, a key component of the innate immune response.[5][12][13][14] Chemical inhibition of both enzymes impairs inflammasome assembly and the release of pro-inflammatory cytokines.[12][14]

Mechanism of Action: The Synergy of Dual Inhibition

The primary advantage of a USP7/USP47 dual inhibitor is the ability to simultaneously disrupt multiple oncogenic signaling pathways, enhancing anti-cancer effects and potentially reducing the development of drug resistance.[3][4][6]

The mechanism of action unfolds through several key events:

-

Direct Enzyme Inhibition: The inhibitor typically binds to the catalytic cleft of both USP7 and USP47, often forming a covalent bond with the active site cysteine (Cys223 in USP7), which irreversibly blocks their deubiquitinating activity.[15][16]

-

Destabilization of Oncogenic Substrates:

-

USP7 Inhibition: Leads to the degradation of MDM2, causing p53 levels to rise, which in turn activates apoptosis and cell cycle arrest.[6][10]

-

USP47 Inhibition: Leads to the degradation of Polβ, impairing the cell's ability to repair DNA damage induced by genotoxic agents.[6][11] It also destabilizes pro-metastatic factors like Snail and YAP.[3][4]

-

-

Synergistic Anti-Tumor Effect: The combination of p53-mediated apoptosis (from USP7 inhibition) and compromised DNA repair (from USP47 inhibition) creates a potent synergistic effect. This dual action can be effective in both p53 wild-type and mutant tumors and can sensitize cancer cells to standard chemotherapies.[6][11]

Visualization of Core Signaling Pathways

Caption: Dual inhibition of USP7 and USP47 simultaneously promotes p53-mediated apoptosis and impairs DNA repair.

Quantitative Data on USP7/USP47 Dual Inhibitors

The development of dual inhibitors has led to compounds with varying potencies against each enzyme and diverse effects across different cancer cell lines.

| Compound | Target(s) | IC50 / EC50 | Cell Line / Assay | Effect | Reference |

| Compound 1 | USP7, USP47 | USP7 IC50: ~5 µMUSP47 IC50: ~5 µMHCT-116 EC50: 11 µM | Enzymatic AssayHCT-116 (Colorectal) | Selective dual inhibition; induces p53 and apoptosis. | ,[11] |

| P22077 | USP7, USP47 | MM.1S EC50: >1 µM | MM.1S (Multiple Myeloma) | Non-selective; impairs NLRP3 inflammasome activation. | [3],[4],[10] |

| FT671 | USP7 (selective) | p53 EC50: ~25 nM (cellular) | Cellular Assay | Highly selective USP7 inhibitor, for comparison. | [3],[4] |

Note: Data for dual inhibitors is still emerging. The table represents examples cited in the literature. IC50 refers to the concentration for 50% inhibition in enzymatic assays, while EC50 refers to the concentration for 50% maximal effect in cellular assays.

Key Experimental Protocols

Validating the mechanism of action of USP7/USP47 dual inhibitors requires a combination of biochemical and cell-based assays.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay directly measures the enzymatic activity of USP7 or USP47 and the potency of an inhibitor.

-

Principle: A fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is used. When the ubiquitin is cleaved by an active DUB, the free AMC molecule fluoresces.[17] The rate of fluorescence increase is proportional to the enzyme's activity.

-

Methodology:

-

Reagent Preparation: Reconstitute purified recombinant USP7 or USP47 enzyme and Ub-AMC substrate in assay buffer. Prepare serial dilutions of the test inhibitor.

-

Incubation: Add the DUB enzyme to the wells of a 96-well plate containing the various concentrations of the inhibitor (or DMSO as a vehicle control). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Add the Ub-AMC substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically over time (e.g., every minute for 30-60 minutes).

-

Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Plot the rate against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a fluorogenic in vitro deubiquitinase (DUB) activity assay.

Western Blot Analysis of Downstream Targets

This method confirms the inhibitor's effect on the stability of target substrates within the cell.

-

Principle: Western blotting uses antibodies to detect the levels of specific proteins (e.g., p53, MDM2, Polβ) in cell lysates after treatment with the inhibitor.

-

Methodology:

-

Cell Treatment: Culture cancer cells (e.g., HCT-116) and treat them with various concentrations of the USP7/USP47 inhibitor for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO). To block proteasomal degradation and visualize ubiquitinated proteins, cells can be co-treated with a proteasome inhibitor like MG132.

-

Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (p53, MDM2, Polβ) and a loading control (e.g., Actin, GAPDH).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative change in protein levels upon inhibitor treatment.

-

Caption: A typical workflow for analyzing protein levels via Western Blot after inhibitor treatment.

Conclusion and Future Directions

USP7/USP47 dual inhibitors represent a promising therapeutic strategy, particularly in oncology. Their mechanism of action is rooted in the simultaneous disruption of two fundamental cellular processes: p53-mediated tumor suppression and DNA damage repair. This dual-pronged approach offers the potential for enhanced efficacy and a means to overcome the resistance mechanisms that often plague single-target therapies.

Future research will likely focus on developing more potent and selective dual inhibitors, elucidating the full spectrum of their downstream effects, and identifying patient populations most likely to benefit from this therapeutic approach through biomarker discovery. The continued exploration of the complex interplay between USP7 and USP47 will undoubtedly pave the way for novel and effective treatments for cancer and other debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]

- 4. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 17. bpsbioscience.com [bpsbioscience.com]

The Double-Edged Swords: A Technical Guide to the Roles of USP7 and USP47 in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery controlling protein homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as key regulators of oncogenic and tumor-suppressive pathways. Among these, Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47) have garnered significant attention for their intricate and often pivotal roles in cancer progression. This technical guide provides an in-depth exploration of the functions of USP7 and USP47 in oncology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks they command.

Core Functions and Mechanisms in Cancer

USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a well-established regulator of the p53 tumor suppressor pathway.[1] It directly interacts with and deubiquitinates MDM2, the primary E3 ubiquitin ligase for p53, leading to MDM2 stabilization and subsequent p53 degradation.[2][3] This action promotes cancer cell survival and proliferation.[4] However, the role of USP7 is complex, as it can also directly deubiquitinate and stabilize p53 itself.[5] Beyond the p53 axis, USP7 influences DNA repair, epigenetic regulation, and immune responses through its interaction with a multitude of substrates.[6][7]

USP47 shares high homology with USP7 and is increasingly recognized for its pro-oncogenic functions.[8] It is implicated in various aspects of cancer progression, including tumor development, metastasis, and drug resistance.[9][10] USP47 has been shown to stabilize key proteins involved in epithelial-mesenchymal transition (EMT), such as Snail and SATB1, and to modulate the Wnt/β-catenin and NF-κB signaling pathways.[11][12]

Quantitative Data on USP7 and USP47 in Cancer

The expression levels of USP7 and USP47 are frequently altered in human cancers, often correlating with disease progression and patient prognosis. The following tables summarize key quantitative findings from various studies.

Table 1: Quantitative Analysis of USP7 Expression in Cancer

| Cancer Type | Method | Key Findings | Clinical Correlation | Reference |

| Breast Cancer | Immunohistochemistry (IHC) | In a study of 38 mammary ductal adenocarcinoma patients, those who received neo-adjuvant therapy had lower USP7 levels.[13] | Higher USP7 levels were observed in patients with tumor sizes larger than 20 mm.[4] | [4][13] |

| Colorectal Cancer | Immunohistochemistry (IHC) | USP7 is highly expressed in colorectal cancer tissues.[5][14] | High USP7 expression is associated with poor overall survival.[14] | [5][14] |

| Epithelial Ovarian Cancer | Meta-analysis | High USP7 expression was significantly associated with poor overall survival. | High USP7 expression correlated with advanced TNM stages (III-IV), poor pathological grade, and positive lymph node metastasis.[15] | [15] |

| Multiple Myeloma | Gene and protein expression analysis | Both mRNA and protein levels of USP7 are highly elevated in multiple myeloma patients. | Higher USP7 levels are associated with significantly poorer survival.[5] | [5] |

Table 2: Quantitative Analysis of USP47 Expression in Cancer

| Cancer Type | Method | Key Findings | Clinical Correlation | Reference |

| Colorectal Cancer (CRC) | Gene expression analysis (GEO dataset GDS2609) | USP47 mRNA levels were increased in CRC samples compared to healthy controls.[16] | Higher USP47 expression was positively correlated with a higher probability of lymph node metastasis and predicted a shorter overall survival.[16] | [16] |

| Non-Small Cell Lung Cancer (NSCLC) | Western Blot, IHC, Kaplan-Meier analysis | USP47 protein expression was elevated in tumor tissues of NSCLC patients. The intensity of USP47 immunostaining was higher in stage III patients than in stage I patients. | NSCLC patients with high USP47 expression had relatively lower survival rates.[17] | [17] |

| Breast Cancer | Quantitative proteomics | USP47 was one of the top upregulated proteins in a TGFβ2-induced EMT model of MCF-10A breast epithelial cells.[16] | High USP47 expression may be a valuable biomarker for diagnosis and prognosis.[16] | [16] |

| Prostate Cancer | Not specified | Knockdown of USP47 inhibited the proliferation of PC3 prostate cancer cells.[18] | The 5-year relative survival rate for prostate cancer is high (98%), but this is not directly linked to USP47 expression in the provided results.[19][20] | [18][19][20] |

Signaling Pathways and Experimental Workflows

The intricate roles of USP7 and USP47 in cancer are best understood through the visualization of their signaling pathways and the experimental workflows used to elucidate them.

Signaling Pathways

Caption: USP7 Signaling Pathways in Cancer.

Caption: USP47 Signaling Pathways in Cancer.

Experimental Workflows

Caption: Workflow for Deubiquitination Assays.

Caption: Immunoprecipitation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments used to study USP7 and USP47.

In Vitro Deubiquitination Assay

This assay directly assesses the ability of USP7 or USP47 to remove ubiquitin from a specific substrate.

Materials:

-

Purified ubiquitinated substrate (e.g., ubiquitinated β-catenin)

-

Purified recombinant USP7 or USP47 (and catalytically inactive mutant as a control)

-

Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM DTT, 2 mM ATP, 5% glycerol)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the substrate

Procedure:

-

Purify the ubiquitinated substrate from cells co-transfected with the substrate and a tagged ubiquitin construct (e.g., His-Ub or Myc-Ub).[21]

-

Incubate the purified ubiquitinated substrate with purified recombinant USP7 or USP47 in deubiquitination buffer at room temperature or 37°C for a specified time (e.g., 1 hour).[21][22]

-

Include a negative control with a catalytically inactive mutant of the DUB.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.[22]

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate to detect the deubiquitinated form.

In Vivo Ubiquitination Assay

This assay determines the ubiquitination status of a protein within a cellular context.

Materials:

-

Mammalian cell line of interest

-

Plasmids encoding His-tagged ubiquitin and the substrate of interest

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (containing urea or SDS)

-

Ni-NTA agarose beads

-

Wash buffers

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the substrate

Procedure:

-

Co-transfect cells with plasmids expressing the substrate and His-tagged ubiquitin.[21]

-

Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.[21]

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Incubate the cell lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the ubiquitinated proteins from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting with an antibody specific to the substrate of interest to visualize its ubiquitination pattern.[21]

Immunoprecipitation (IP)

IP is used to isolate a specific protein and its binding partners from a cell lysate.

Materials:

-

Cell lysate prepared in non-denaturing lysis buffer

-

Primary antibody against the protein of interest (e.g., anti-USP7 or anti-USP47)

-

Isotype control antibody (e.g., normal rabbit IgG)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE loading buffer

-

Western blotting reagents

Procedure:

-

Lyse cells in a non-denaturing buffer to maintain protein-protein interactions.[1]

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[1]

-

Incubate the pre-cleared lysate with a primary antibody against the target protein or an isotype control antibody overnight at 4°C with gentle rotation.[23]

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours to capture the antibody-protein complexes.[23]

-

Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.[23]

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.[23]

-

Analyze the eluate by Western blotting to detect the target protein and any co-precipitating partners.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to inhibitors of USP7 or USP47.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

USP7 or USP47 inhibitor (e.g., P5091 for USP7)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Treat the cells with serial dilutions of the USP7 or USP47 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[6][9]

-

Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]

Conclusion and Future Directions

USP7 and USP47 are critical regulators of cancer progression, acting on a wide array of substrates to influence key signaling pathways. Their frequent overexpression in tumors and correlation with poor prognosis underscore their potential as therapeutic targets. The development of specific inhibitors for these DUBs represents a promising avenue for cancer therapy. Future research should focus on elucidating the full spectrum of their substrates in different cancer contexts, understanding the mechanisms of resistance to their inhibition, and exploring combinatorial therapeutic strategies to enhance anti-tumor efficacy. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding and therapeutic targeting of USP7 and USP47 in cancer.

References

- 1. usbio.net [usbio.net]

- 2. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 5. Expression of USP7 in colorectal cancer - The Human Protein Atlas [v19.proteinatlas.org]

- 6. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The deubiquitinase USP7 stabilizes HER2 expression and promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. USP7 accelerates colorectal cancer progression by up-regulating MYO6 through deubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimed » Submission » Significance of USP7 in Predicting Prognosis of Mammary Ductal Adenocarcinoma in the Turkish Population [dergipark.org.tr]

- 14. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prognostic role of USP7 expression in cancer patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. USP47 stabilizes BACH1 to promote the Warburg effect and non-small cell lung cancer development via stimulating Hk2 and Gapdh transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]

- 19. U.S. Cancer Statistics Prostate Cancer Stat Bite | U.S. Cancer Statistics | CDC [cdc.gov]

- 20. What Are the Survival Rates for Prostate Cancer? | American Cancer Society [cancer.org]

- 21. Deubiquitinase USP47/UBP64E Regulates β-Catenin Ubiquitination and Degradation and Plays a Positive Role in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. liverpool.ac.uk [liverpool.ac.uk]

- 23. www2.nau.edu [www2.nau.edu]

USP7 and USP47: A Technical Guide to Substrates and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) are deubiquitinating enzymes (DUBs) that play critical roles in a multitude of cellular processes by removing ubiquitin modifications from substrate proteins, thereby regulating their stability and function.[1][2] Dysregulation of USP7 and USP47 has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3][4] USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is one of the most extensively studied DUBs and is involved in key signaling pathways, including the p53-MDM2 axis and DNA damage response.[5][6] USP47, the closest homolog of USP7, shares structural similarities but exhibits distinct substrate specificity and cellular functions.[2][4] This technical guide provides an in-depth overview of the known substrates of USP7 and USP47, the signaling pathways they modulate, quantitative data on their interactions, and detailed experimental protocols for their study.

Core Substrates and Signaling Networks

USP7: A Master Regulator of Genome Integrity and Cancer Progression

USP7 is a key regulator of cellular homeostasis, influencing DNA repair, apoptosis, and immune responses.[6][7] Its aberrant expression is frequently observed in various cancers, where it often correlates with poor prognosis.[3]

Key Substrates and Associated Pathways:

-

p53-MDM2 Pathway: USP7 is a critical regulator of the tumor suppressor p53. It can directly deubiquitinate and stabilize p53.[5] However, it also deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[5][8] This intricate interplay makes USP7 a sensitive regulator of p53-mediated apoptosis and cell cycle arrest.

-

DNA Damage Response (DDR): USP7 plays a multifaceted role in the DDR. It stabilizes key proteins involved in DNA repair, including MDC1, RNF168, and Claspin, thereby promoting genome stability.[5]

-

Epigenetic Regulation: USP7 influences epigenetic landscapes by stabilizing proteins such as DNMT1 and UHRF1, which are essential for maintaining DNA methylation patterns.[5]

-

Immune Response: USP7 modulates immune signaling by deubiquitinating and stabilizing proteins like TRIM27, which is involved in the innate immune response.

-

Other Notable Substrates: A growing list of USP7 substrates includes N-Myc, PTEN, FOXO4, and Ajuba, implicating USP7 in a wide range of cellular processes from cell growth to cell-cell adhesion.[2][9] A proteomics study identified 20 high-confidence substrates, including MGA and PHIP.[2]

USP47: An Emerging Player in Cancer and DNA Repair

While less studied than its homolog, USP47 is emerging as a significant player in cancer biology and other diseases.[4] It shares the ability to process various ubiquitin chain linkages with USP7 but demonstrates distinct substrate preferences.[4]

Key Substrates and Associated Pathways:

-

DNA Base Excision Repair (BER): USP47 is crucial for BER by deubiquitinating and stabilizing DNA polymerase β (Polβ), a key enzyme in this repair pathway.[4]

-

NF-κB Signaling: USP47 can stabilize β-TrCP, an E3 ligase component that mediates the degradation of IκBα, an inhibitor of the NF-κB pathway. This suggests a role for USP47 in inflammation and cell survival.[4]

-

Hippo Pathway: USP47 has been shown to deubiquitinate and stabilize YAP, a key effector of the Hippo pathway involved in cell proliferation and organ size control.[4]

-

Wnt/β-catenin Signaling: USP47 can deubiquitinate and stabilize β-catenin, a central component of the Wnt signaling pathway, which is often dysregulated in cancer.

-

Other Substrates: Additional substrates of USP47 include Snail, E-cadherin, SATB1, and RPS2, linking it to processes like epithelial-mesenchymal transition (EMT) and ribosome biogenesis stress response.[4]

Quantitative Data

The following tables summarize key quantitative data related to USP7 and USP47, including inhibitor potencies and enzyme kinetics.

Table 1: Inhibitor Potency against USP7 and USP47

| Inhibitor | Target(s) | IC50 | Assay Conditions |

| FT671 | USP7 | 52 nM (catalytic domain), 69 nM (full-length) | In vitro deubiquitination assay |

| FT827 | USP7 | k_inact/K_i = 66 M⁻¹s⁻¹ | Covalent inhibitor |

| P5091 | USP7, USP47 | 4.2 µM (USP7), 4.3 µM (USP47) | In vitro deubiquitination assay |

| P22077 | USP7, USP47 | ~20-40 µM | In vitro deubiquitination assay |

| HBX41108 | USP7 | ~25-50 µM | In vitro deubiquitination assay |

| XL188 | USP7 | 193 nM (catalytic domain), 90 nM (full-length) | In vitro deubiquitination assay |

| NSC 697923 | USP7 | <0.2 µM | In vitro deubiquitination assay |

| BAY 11-7082 | USP7 | <0.2 µM | In vitro deubiquitination assay |

Table 2: Binding Affinities and Enzyme Kinetics

| Enzyme | Ligand/Substrate | K_d | K_m |

| USP7 (catalytic domain) | FT671 | 65 nM | - |

| USP7 (catalytic domain) | FT827 | 7.8 µM | - |

| USP7 (catalytic domain) | XL188 | 104 nM | - |

| USP7 (full-length) | - | - | - |

| hUSP47 (CD-UBL12) | Ub-AMC | - | 1.88 ± 0.21 µM |

| cUSP47 (CD) | Ub-AMC | - | 1.83 ± 0.14 µM |

| hUSP7 (CD) | Ub-AMC | - | 2.54 ± 0.22 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of USP7 and USP47.

Quantitative Proteomics of Knockout Cells to Identify Substrates

This protocol describes a label-free quantitative proteomics approach to identify proteins whose abundance is altered upon knockout of USP7 or USP47, indicating they may be substrates.

a. Cell Culture and Knockout Generation:

- Culture HEK293A (or other suitable cell lines) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

- Generate USP7 and/or USP47 knockout (KO) cell lines using CRISPR/Cas9 technology.

- Verify knockout by Western blotting and genomic DNA sequencing.

b. Sample Preparation for Mass Spectrometry:

- Harvest control and KO cells and lyse them in a buffer containing 8 M urea.

- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

- Digest proteins with trypsin overnight at 37°C.

- Desalt the resulting peptides using a C18 StageTip.

c. LC-MS/MS Analysis:

- Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF-X).

- Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

d. Data Analysis:

- Process the raw MS data using a software suite like MaxQuant or Spectronaut.

- Perform protein identification by searching against a human protein database.

- Quantify protein abundance using label-free quantification (LFQ) intensities.

- Identify differentially expressed proteins between control and KO cells using statistical analysis (e.g., t-test with permutation-based FDR correction). Proteins significantly downregulated in the KO cells are potential substrates.

Co-Immunoprecipitation (Co-IP) for Substrate Validation

This protocol is used to validate the interaction between USP7/USP47 and a putative substrate.

a. Cell Lysis:

- Transfect cells with a plasmid expressing a tagged version of the bait protein (e.g., Myc-USP7) or use endogenous protein.

- Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Clarify the lysate by centrifugation.

b. Immunoprecipitation:

- Pre-clear the lysate by incubating with control IgG and protein A/G agarose beads.

- Incubate the pre-cleared lysate with an antibody specific to the bait protein (or tag) overnight at 4°C.

- Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

- Wash the beads several times with lysis buffer to remove non-specific binders.

c. Elution and Western Blotting:

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with antibodies against the bait protein and the putative interacting partner (prey).

In Vitro Deubiquitination Assay

This assay directly measures the enzymatic activity of USP7 or USP47 on a ubiquitinated substrate.

a. Reagents and Substrate Preparation:

- Purify recombinant USP7 or USP47.

- Prepare a ubiquitinated substrate. This can be a purified ubiquitinated protein or a fluorescently labeled ubiquitin conjugate (e.g., Ub-AMC).

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

b. Deubiquitination Reaction:

- In a microplate, combine the purified enzyme, the ubiquitinated substrate, and the reaction buffer.

- For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

- Incubate the reaction at 37°C for a defined period.

c. Detection and Analysis:

- If using a fluorescent substrate like Ub-AMC, measure the increase in fluorescence over time using a plate reader.

- If using a ubiquitinated protein substrate, stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and visualize the deubiquitination by Western blotting with an anti-ubiquitin antibody.

- Calculate enzyme kinetics (K_m, V_max) or inhibitor potency (IC50) by analyzing the reaction rates at different substrate or inhibitor concentrations.

Tandem Affinity Purification (TAP) for Protein Complex Identification

This method is used to purify protein complexes under native conditions to identify interacting partners.

a. Construct and Cell Line Generation:

- Generate a construct expressing the bait protein (e.g., USP7) fused to a TAP tag (e.g., Protein A - TEV cleavage site - Calmodulin Binding Peptide).

- Establish a stable cell line expressing the TAP-tagged protein.

b. First Affinity Purification (IgG beads):

- Lyse the cells under native conditions.

- Incubate the lysate with IgG-coupled beads to bind the Protein A portion of the tag.

- Wash the beads extensively to remove non-specific proteins.

- Elute the complex by cleaving the tag with TEV protease.

c. Second Affinity Purification (Calmodulin beads):

- Add calcium to the eluate from the first step.

- Incubate with calmodulin-coupled beads to bind the Calmodulin Binding Peptide portion of the tag.

- Wash the beads.

- Elute the purified protein complex by adding a calcium chelator (e.g., EGTA).

d. Analysis:

- Separate the components of the purified complex by SDS-PAGE and visualize by silver staining or Coomassie blue.

- Identify the protein components by mass spectrometry (e.g., LC-MS/MS of in-gel digested bands).

Visualizations

Signaling Pathway Diagrams

References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Proteomic Approach for Systematic Mapping of Substrates of Human Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | USP47-Mediated Deubiquitination and Stabilization of TCEA3 Attenuates Pyroptosis and Apoptosis of Colorectal Cancer Cells Induced by Chemotherapeutic Doxorubicin [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Novel USP7 and USP47 Inhibitors

Introduction

Ubiquitin-Specific Proteases 7 (USP7) and 47 (USP47) are cysteine proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation.[1][2] USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is involved in a multitude of cellular processes, including DNA damage repair, cell cycle regulation, immune response, and epigenetic control.[1][3] Its dysregulation is linked to various pathologies, most notably cancer, where it can stabilize both oncogenic proteins (like MDM2) and tumor suppressors (like p53), making it a complex but attractive therapeutic target.[1][4]

USP47 shares high sequence similarity with USP7, particularly in their catalytic domains, and they share some overlapping substrates.[5][6] USP47 is also implicated in critical pathways such as DNA repair, Wnt signaling, and the Hippo pathway, and is considered an emerging target in oncology.[5][7][8] The structural similarity has led to the development of dual inhibitors, though achieving selectivity remains a significant challenge.[5][8] Despite promising preclinical activity, no USP7 or USP47 inhibitors have yet entered human clinical trials, highlighting the need for continued research and novel therapeutic strategies.[9][10] This guide provides a technical overview of the signaling pathways, discovery strategies, and experimental protocols central to the development of novel USP7 and USP47 inhibitors.

Core Signaling Pathways

USP7 and USP47 are key regulators of numerous signaling pathways critical for cell homeostasis and implicated in tumorigenesis.

USP7 Signaling Pathways

USP7's role is multifaceted, influencing cancer development, DNA repair, and immune responses.[3][9]

-

p53-MDM2 Pathway: USP7 is a primary regulator of the p53 tumor suppressor. It deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53 for degradation.[11][12] By stabilizing MDM2, USP7 indirectly promotes the destruction of p53.[11] Therefore, inhibiting USP7 is a strategy to destabilize MDM2, leading to p53 accumulation and the induction of apoptosis in cancer cells.[4][8]

-

DNA Damage Response (DDR): USP7 plays a significant role in various DNA repair pathways. It stabilizes key proteins such as Rad18, UVSSA, ERCC6, and Claspin, which are essential for translesion synthesis, nucleotide excision repair (TC-NER), and the ATR-Chk1 checkpoint pathway.[2][9]

-

NF-κB Signaling: USP7 can activate the NF-κB pathway either directly by deubiquitinating p65-NF-κB or indirectly through upstream regulators like IκBα.[3][9] This has implications for inflammation and resistance to therapies like bortezomib in multiple myeloma.[3]

-

Wnt/β-Catenin Signaling: USP7 acts as a negative regulator of the Wnt/β-catenin pathway by stabilizing Axin, a crucial component of the β-catenin destruction complex.[9]

-

NOTCH Signaling: In certain leukemias, USP7 participates in a positive feedback loop with NOTCH1 and JMJD3, where it stabilizes the oncogenic NOTCH1 complex, promoting cancer progression.[3]

USP47 Signaling Pathways

USP47 is increasingly recognized for its role in cancer progression, regulating pathways that often overlap with USP7.

-

DNA Damage Repair: USP47 is crucial for the base excision repair (BER) pathway by deubiquitinating and stabilizing DNA Polymerase β (Polβ).[5][8] Its knockdown impairs DNA repair and increases sensitivity to DNA damaging agents.[7][8]

-

Wnt/β-Catenin Signaling: In contrast to USP7, USP47 positively regulates Wnt signaling. It deubiquitinates and stabilizes β-catenin, promoting the expression of Wnt target genes and enhancing the proliferation of cancer cells.[7][13]

-

Hippo Pathway: USP47 deubiquitinates and stabilizes Yes-associated protein (YAP), a key effector of the Hippo pathway that is often overexpressed in colorectal cancer (CRC), thereby promoting cell proliferation.[5][7]

-

p53 Pathway: USP47 can indirectly inhibit p53. It achieves this by deubiquitinating ribosomal protein S2 (RPS2), which prevents RPS2 from inhibiting MDM2. This leaves MDM2 free to promote p53 degradation.[5][7]

-

NF-κB Signaling: USP47 can promote NF-κB signaling by deubiquitinating and stabilizing β-TrCP, the E3 ligase for the NF-κB inhibitor IκBα.[5][7]

Inhibitor Discovery, Development, and Data

The discovery of USP7 and USP47 inhibitors has employed various strategies, including high-throughput screening, structure-based drug design, and virtual screening.[14][15][16] Due to the high homology between the catalytic sites of USP7 and USP47, many early compounds were dual inhibitors.[5][7] More recent efforts have focused on developing selective inhibitors by targeting unique allosteric pockets or structural differences.[9][17]

Representative USP7/USP47 Inhibitors

The table below summarizes key inhibitors, detailing their selectivity and potency.

| Inhibitor | Target(s) | Type | IC50 / Potency | Key Features & Applications |

| P22077 | USP7, USP47 | Dual, Covalent | USP7: ~5-8 µM | Tool compound used to study dual inhibition; impairs NLRP3 inflammasome activation.[5][7][18] |

| P5091 | USP7, USP47 | Dual | USP7: 4.2 µMUSP47: 4.3 µM | First-generation inhibitor with in vivo anti-tumor activity in multiple myeloma models.[11][19] |

| PR-619 | Broad Spectrum | Pan-DUB | Varies | Broad-spectrum DUB inhibitor, useful as a tool compound but lacks selectivity.[5][20] |

| FT671 | USP7 | Selective, Allosteric | IC50: < 1 µM | Targets a unique dynamic pocket near the catalytic center of USP7, conferring high selectivity.[5][10] |

| GNE-6776 | USP7 | Selective, Covalent | - | Covalent inhibitor that stabilizes p53 and has been shown to overcome chemoresistance in TNBC.[4][21] |

| FX1-5303 | USP7 | Selective | IC50: 0.29 nM | Highly potent and selective inhibitor; induces p53 with an EC50 of 5.6 nM in MM.1S cells.[22] |

| Compound 12 | USP7 | Selective | IC50: 18.4 µM (Ub-AMC) | Novel scaffold discovered via virtual screening; shows anti-proliferative activity in prostate cancer cells.[15][16] |

Experimental Protocols and Workflows

The characterization of novel inhibitors requires a suite of robust biochemical and cell-based assays. A typical workflow involves initial screening for enzymatic inhibition, followed by validation of on-target activity and phenotypic effects in a cellular context.

Biochemical Deubiquitinase (DUB) Activity Assay

This assay directly measures the enzymatic activity of USP7 or USP47 and its inhibition by test compounds.

-

Principle: A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is used. Cleavage of the isopeptide bond between ubiquitin and AMC by an active DUB releases free AMC, which produces a fluorescent signal proportional to enzyme activity.

-

Protocol Outline:

-

Reagents: Recombinant human USP7 or USP47 protein, Ub-AMC substrate, assay buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 5 mM DTT, pH 7.5).

-

Procedure: a. Dispense serial dilutions of the inhibitor compound into a 96- or 384-well plate. b. Add a fixed concentration of recombinant USP7/USP47 enzyme (e.g., 100-200 pM) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.[22] c. Initiate the enzymatic reaction by adding the Ub-AMC substrate (e.g., 100-200 nM). d. Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Target Engagement Assay (p53 Accumulation)

This assay confirms that the inhibitor engages its target (USP7) in a cellular environment, leading to the expected downstream biological effect (stabilization of p53).

-

Principle: Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation of p53. The increase in cellular p53 levels can be quantified by Western Blot or immunofluorescence.

-

Protocol Outline (Western Blot):

-

Cell Culture: Plate a p53 wild-type cancer cell line (e.g., HCT-116, MM.1S) and allow cells to adhere overnight.[8][22]

-

Treatment: Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 4-24 hours).[22]

-

Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize p53 levels to the loading control and plot against inhibitor concentration to determine the EC50 for p53 induction.

-

Cell Viability and Proliferation Assays

These assays measure the phenotypic consequence of USP7/USP47 inhibition on cancer cell growth and survival.

-

Principle: Assays like CellTiter-Glo® (CTG) measure ATP levels as an indicator of metabolic activity and cell viability, while colony formation assays assess the long-term proliferative capacity of cells.

-

Protocol Outline (Colony Formation):

-

Cell Treatment: Transfect or treat cancer cells (e.g., HCT116, A549) with siRNA against USP47 or a specific inhibitor.[17][23]

-

Seeding: After treatment (e.g., 48 hours), re-seed a low number of viable cells (e.g., 500-1000 cells/well) into 6-well plates.[17][23]

-

Incubation: Culture the cells for an extended period (e.g., 10-14 days) until visible colonies form.

-

Staining: Fix the colonies with methanol and stain them with a solution of crystal violet (e.g., 0.5% in methanol).[17][23]

-

Analysis: Wash the plates to remove excess stain, air dry, and count the number of colonies. The reduction in colony number in treated wells compared to control wells indicates an anti-proliferative effect.

-

Challenges and Future Directions

The development of USP7 and USP47 inhibitors faces several hurdles. The ubiquitous nature of USP7 and its role in regulating both oncogenes and tumor suppressors raises concerns about potential on-target toxicities.[10] Achieving high selectivity, particularly against the closely related USP47, is critical to minimize off-target effects.[10] To date, no specific USP47 inhibitors have been reported, which hampers the functional validation of USP47 as a standalone therapeutic target.[5][19]

Future research will likely focus on:

-

Developing Highly Selective Probes: Creating truly selective inhibitors for both USP7 and USP47 is essential to dissect their individual biological roles and therapeutic potential.

-

Combination Therapies: Combining USP7 inhibitors with other agents, such as chemotherapy, immunotherapy (e.g., PD-1/PD-L1 inhibitors), or other targeted drugs (e.g., Bcl-2 inhibitors), may produce synergistic anti-tumor effects and overcome resistance.[10][11][12]

-

Structural and Mechanistic Insights: Further structural studies of inhibitor-enzyme complexes will be crucial for the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.[9][17]

USP7 and USP47 are validated and promising targets for cancer therapy. Significant progress has been made in identifying potent dual and USP7-selective inhibitors with demonstrated preclinical activity. The development of these inhibitors relies on a systematic workflow of biochemical and cellular assays to confirm mechanism of action and therapeutic potential. Overcoming the challenges of selectivity and potential toxicity will be key to translating these promising preclinical candidates into clinically effective therapies for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]

- 8. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 11. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Deubiquitinase USP47/UBP64E Regulates β-Catenin Ubiquitination and Degradation and Plays a Positive Role in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Ubiquitin-Specific Protease 7 (USP7) Inhibitors with Novel Scaffold Structures by Virtual Screening, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Therapeutic Potential of Targeting USP7 and USP47: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Potential of Targeting Ubiquitin-Specific Proteases 7 and 47.

Executive Summary

Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) have emerged as compelling therapeutic targets in oncology, immunology, and neurodegenerative diseases. These deubiquitinating enzymes (DUBs) play critical roles in regulating the stability and function of a plethora of proteins involved in key cellular processes, including DNA damage repair, cell cycle control, and immune response. Their dysregulation is frequently associated with the pathogenesis of various human diseases, making them attractive targets for small molecule inhibitors. This technical guide provides a comprehensive overview of the therapeutic potential of targeting USP7 and USP47, with a focus on their roles in signaling pathways, quantitative data on inhibitors, detailed experimental protocols, and the current landscape of preclinical and clinical development.

Introduction to USP7 and USP47

USP7 and USP47 are cysteine proteases that belong to the ubiquitin-specific protease (USP) family, the largest subfamily of DUBs. They share a significant degree of homology, particularly within their catalytic domains, which has led to the development of dual inhibitors.[1][2]

USP7 , also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a key regulator of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ligase, MDM2.[3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[4] Consequently, inhibition of USP7 leads to MDM2 degradation, p53 stabilization, and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5] Beyond the p53 pathway, USP7 has a broad range of substrates, implicating it in various cellular functions.[6][7]

USP47 is the closest homolog to USP7 and shares several substrates.[2][8] It has been implicated in the DNA damage response, Wnt signaling, and the regulation of the NLRP3 inflammasome.[1][8] Research suggests that USP47 plays a role in stabilizing proteins involved in cancer progression, making it a viable therapeutic target.[2][9] Dual inhibition of USP7 and USP47 has been proposed as a strategy to achieve a more potent anti-cancer effect.[10][11]

Signaling Pathways and Therapeutic Rationale

The therapeutic potential of targeting USP7 and USP47 stems from their central roles in multiple signaling pathways critical for cancer and other diseases.

The USP7-MDM2-p53 Axis

The most well-characterized role of USP7 is its regulation of the MDM2-p53 pathway. Inhibition of USP7 disrupts the deubiquitination of MDM2, leading to its degradation and the subsequent stabilization and activation of the p53 tumor suppressor. This provides a strong rationale for targeting USP7 in cancers with wild-type TP53.[4][5]

NF-κB Signaling

Both USP7 and USP47 have been implicated in the regulation of the NF-κB signaling pathway, a key driver of inflammation and cancer.[2][7] USP7 can directly deubiquitinate and stabilize components of the NF-κB pathway, while USP47 can stabilize β-TrCP, a component of the E3 ligase complex that degrades IκBα, an inhibitor of NF-κB.[2] Inhibition of these DUBs can therefore suppress NF-κB activity.

Wnt/β-catenin Signaling

USP47 has been shown to positively regulate the Wnt/β-catenin signaling pathway by deubiquitinating and stabilizing β-catenin.[2][12] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer. Targeting USP47 could therefore be a therapeutic strategy to inhibit Wnt-driven tumorigenesis.

Quantitative Data on USP7 and USP47 Inhibitors

A number of small molecule inhibitors targeting USP7, and in some cases dually targeting USP7 and USP47, have been developed and characterized. The following tables summarize the available quantitative data for some of the most cited compounds.

Table 1: In Vitro Potency of USP7 and USP47 Inhibitors

| Compound | Target(s) | Assay Type | IC50 / Ki | Reference |

| P5091 | USP7, USP47 | Biochemical | IC50: ~20-50 µM (USP7) | [10][11] |

| P22077 | USP7, USP47 | Biochemical | IC50: ~8.6 µM (USP7) | [13] |

| FT671 | USP7 | Biochemical | IC50: <10 nM | [13] |

| FT827 | USP7 | Biochemical | Covalent Inhibitor | [6] |

| GNE-6640 | USP7 | Biochemical | IC50: 4.2 nM | [14] |

| GNE-6776 | USP7 | Biochemical | IC50: 2.8 nM | [14] |

| XL177A | USP7 | Biochemical | sub-nM potency | [5] |

| K-552 | USP47 | Biochemical | Selective inhibitor | [15] |

Table 2: Preclinical In Vivo Efficacy of USP7 Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| P5091 | Multiple Myeloma Xenograft | Not specified | Inhibited tumor growth and prolonged survival | [13] |

| FT671 | Multiple Myeloma Xenograft | Oral administration | Significant tumor growth inhibition | [13] |

| XL177A | Ewing Sarcoma & Malignant Rhabdoid Tumor Xenografts | Not specified | Increased sensitivity and tumor growth suppression | [5] |

Note: As of late 2025, no USP7 or USP47 inhibitors have entered human clinical trials.[6][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of USP7 and USP47.

Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)

This assay is used to measure the enzymatic activity of USP7 and USP47 and to determine the potency of inhibitors.

Protocol:

-

Reagents and Materials:

-

Recombinant human USP7 or USP47 enzyme.

-

Ubiquitin-AMC (Ub-AMC) substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Test inhibitor compounds dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

Add a fixed concentration of recombinant USP7 or USP47 enzyme to each well of the microplate.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding Ub-AMC substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a drug within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment:

-

Culture the desired cell line to ~80% confluency.

-

Treat the cells with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble USP7 or USP47 in each sample by Western blotting or other quantitative protein detection methods.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble protein against the temperature for both inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

-

Substrates of USP7 and USP47 and Their Disease Relevance

The therapeutic potential of targeting USP7 and USP47 is underscored by their diverse range of substrates involved in various disease processes.

Table 3: Key Substrates of USP7 and USP47 and Their Roles in Disease

| Substrate | Deubiquitinated by | Role in Disease | Reference |

| MDM2 | USP7 | Cancer: Stabilizes MDM2, leading to p53 degradation and tumor progression. | [3][4] |

| p53 | USP7 | Cancer: Can directly deubiquitinate and stabilize p53 under certain stress conditions. | [3][4] |

| FOXP3 | USP7 | Cancer, Autoimmunity: Stabilizes FOXP3, a key transcription factor for regulatory T cells, impacting immune suppression. | [6] |

| PTEN | USP7 | Cancer: Regulates PTEN stability and localization, affecting the PI3K/AKT pathway. | [6] |

| c-Myc/N-Myc | USP7, USP47 | Cancer: Stabilizes Myc oncoproteins, promoting cell proliferation. | [6][15] |

| EZH2 | USP7, USP47 | Cancer: Regulates the stability of the histone methyltransferase EZH2, impacting epigenetic regulation. | [9] |

| NLRP3 | USP7, USP47 | Inflammatory Diseases: Deubiquitinate and regulate the activation of the NLRP3 inflammasome. | [1][8] |

| β-catenin | USP47 | Cancer: Stabilizes β-catenin, promoting Wnt signaling and tumorigenesis. | [2][12] |

| SATB1 | USP47 | Cancer: Stabilizes SATB1, a genome organizer involved in epithelial-mesenchymal transition (EMT). | [2] |

| Snail | USP47 | Cancer: Deubiquitinates and stabilizes the EMT-inducing transcription factor Snail. | [2] |

| Polβ | USP47 | Cancer: Regulates DNA base excision repair by deubiquitinating DNA polymerase β. | [10] |

Conclusion and Future Directions

Targeting USP7 and USP47 represents a promising therapeutic strategy for a range of diseases, most notably cancer. The deep understanding of their roles in key signaling pathways, such as the p53 and NF-κB pathways, provides a solid foundation for the rational design of inhibitors. While a number of potent and selective inhibitors have been developed and have shown promising preclinical activity, the translation of these findings into the clinic remains a key challenge.[6][16]

Future research should focus on:

-

Developing highly selective inhibitors: Given the homology between USP7 and USP47, developing inhibitors with distinct selectivity profiles will be crucial for dissecting their individual roles and minimizing off-target effects.

-

Identifying predictive biomarkers: Determining which patient populations are most likely to respond to USP7/47 inhibition is essential for successful clinical development. For example, TP53 mutational status may be a key biomarker for USP7 inhibitors.[5]

-

Exploring combination therapies: Combining USP7/47 inhibitors with other targeted therapies or immunotherapies holds the potential to overcome resistance and enhance therapeutic efficacy.

-

Investigating roles in other diseases: The involvement of USP7 and USP47 in inflammation and neuroinflammation suggests their potential as therapeutic targets beyond oncology.[1][14]

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]

- 8. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Guided Discovery of Selective USP7 Inhibitors with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Dual Roles of USP7 and USP47: A Technical Guide to p53-Dependent and Independent Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Proteases 7 (USP7) and 47 (USP47) are deubiquitinating enzymes (DUBs) that play critical roles in regulating cellular processes by removing ubiquitin chains from substrate proteins, thereby influencing their stability, localization, and activity. Due to the high degree of similarity in their catalytic domains, these two enzymes share some overlapping functions and are often co-inhibited by the same small molecules.[1] Both USP7 and USP47 are deeply implicated in cancer biology, acting through both p53-dependent and p53-independent signaling pathways. This technical guide provides an in-depth overview of the functions of USP7 and USP47, with a focus on their substrates, signaling pathways, and the experimental methodologies used to study them.

p53-Dependent Functions of USP7 and USP47

The tumor suppressor p53 is a cornerstone of cancer prevention, orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The stability and activity of p53 are tightly regulated, in part by USP7 and USP47.

USP7 in the p53 Pathway

USP7 is a well-established regulator of the p53 pathway, primarily through its interaction with MDM2, the principal E3 ubiquitin ligase for p53. Under normal physiological conditions, USP7 preferentially deubiquitinates and stabilizes MDM2.[2] This leads to the ubiquitination and subsequent proteasomal degradation of p53, keeping its levels low.[3] However, in response to cellular stress, such as DNA damage, this balance shifts. USP7 can then directly deubiquitinate and stabilize p53, leading to the activation of p53 target genes and the initiation of a tumor-suppressive response.[3]

USP47 in the p53 Pathway

USP47 also modulates the p53 pathway, albeit through a different mechanism involving the ribosomal protein S2 (RPS2). USP47 deubiquitinates RPS2, which under normal conditions, prevents RPS2 from interacting with and inhibiting MDM2.[4] Upon ribosomal stress, USP47's influence on RPS2 is altered, allowing RPS2 to bind and inhibit MDM2, which in turn leads to the stabilization and activation of p53.[1][4] Knockdown of USP47 has been shown to inhibit cancer cell proliferation in a p53-dependent manner.[1][5]

p53-Independent Functions of USP7 and USP47

Beyond their roles in the p53 axis, USP7 and USP47 regulate a multitude of other signaling pathways crucial for tumorigenesis and other cellular processes.

USP7: A Master Regulator of Diverse Pathways

USP7's p53-independent functions are extensive and include:

-

DNA Damage Repair: USP7 stabilizes key proteins in various DNA repair pathways, including Chk1 in the ATR-Chk1 pathway and XPC in nucleotide excision repair (NER).[1][6][7]

-

NF-κB Signaling: USP7 can directly deubiquitinate the p65 subunit of NF-κB, enhancing its stability and transcriptional activity.[8][9] It can also indirectly regulate the pathway by stabilizing upstream components.[9]

-

Epigenetic Regulation: USP7 associates with chromatin and stabilizes proteins involved in maintaining epigenetic modifications, such as DNMT1.[1]

-

Wnt/β-catenin Signaling: USP7 can deubiquitinate and stabilize β-catenin, a key effector of the Wnt pathway, thereby promoting its signaling activity.[10]

USP47: Key Roles in Development and Disease

USP47's p53-independent functions are also critical and encompass:

-

Epithelial-Mesenchymal Transition (EMT): USP47 promotes EMT by deubiquitinating and stabilizing key transcription factors like Snail and SATB1.[11][12]

-

Wnt/β-catenin Signaling: Similar to USP7, USP47 can deubiquitinate and stabilize β-catenin, playing a positive role in Wnt signaling.[13] It also regulates the pathway by deubiquitinating Groucho/TLE, a transcriptional corepressor.[14]

-

Hippo Signaling: USP47 deubiquitinates and stabilizes YAP, the primary effector of the Hippo pathway, which is often dysregulated in cancer.[11]

-

Inflammasome Activation: Both USP7 and USP47 regulate the activation of the NLRP3 inflammasome, a key component of the innate immune system.[15][16]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of USP7 and USP47 modulation from various studies.

Table 1: Impact of USP7/USP47 Knockdown on Substrate Protein Levels

| Target | Cell Line | Method | Fold Change in Protein Level | Reference |

| USP7 Knockout | HEK293A | Proteomics | MDM2: -2.5 | [17] |

| TRIM27: -2.1 | [17] | |||

| UHRF1: -1.9 | [17] | |||

| USP47 Knockdown | HeLa | Western Blot | Cdc25A: Increased | [18] |

| USP7 Knockdown | A375 (Melanoma) | Proteomics | RNF169: Decreased | [19] |

| FOXO4: Increased Nuclear Accumulation | [20] | |||

| USP47 Knockdown | HCT116 (Colorectal) | Western Blot | TCEA3: Decreased | [21] |

Table 2: Inhibitor Potency (IC50) against USP7 and USP47

| Inhibitor | Target(s) | IC50 (µM) | Cell Line/Assay | Reference |

| P5091 | USP7 | 4.2 | In vitro assay | [22] |

| USP47 | 4.3 | In vitro assay | [22] | |

| P22077 | USP7/USP47 | >1 (viability) | p53 WT cell lines | [23] |

| FT671 | USP7 | <0.001 | In vitro assay | [13] |

| GNE-6640 | USP7 | 0.0028 | Biochemical assay | [10] |

| HBX 41,108 | USP7 | ~6 | In vitro assay | [24] |

| Compound 14 | USP7 | 0.25 | In vitro assay | [5] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Co-Immunoprecipitation of USP7 and its Substrates

This protocol is adapted from studies investigating the interaction between USP7 and proteins like MDM2 and p53.[25][26]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibody against USP7 (for immunoprecipitation)

-

Antibodies against potential substrates (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against USP7 overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

-

Western Blot Analysis:

-

Denature the eluted samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the expected interacting proteins (e.g., MDM2, p53).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

-

Quantitative Western Blot for p53 and MDM2 Stabilization

This protocol is based on methods used to assess the impact of USP7 inhibitors on the p53 pathway.[8][27]

Materials:

-

Cell lysis buffer

-

Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

-

Densitometry software (e.g., ImageJ)

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of the USP7 inhibitor or vehicle control for the desired time points.

-

Lyse the cells as described in the co-immunoprecipitation protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and protein transfer as previously described.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p53, MDM2, and the loading control overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Quantification:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the p53 and MDM2 bands to the corresponding loading control band.

-

Calculate the fold change in protein levels relative to the vehicle-treated control.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard method for assessing the effect of USP7/USP47 inhibitors on cell proliferation.[2][24][28][29]

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-